

Technical Support Center: Sacubitril Sodium Degradation Products Identification

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Compound of Interest		
Compound Name:	Sacubitril sodium	
Cat. No.:	B1680483	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of **sacubitril sodium** degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of **sacubitril sodium** observed under forced degradation conditions?

A1: Under forced degradation conditions as per ICH guidelines, **sacubitril sodium** is susceptible to degradation, particularly under acidic, alkaline, and oxidative stress. The primary degradation products identified are Sacubitrilat (desethyl-sacubitril) and its dimer, along with other impurities.[1][2] Two commonly reported degradation products are designated as SAC D-1 and SAC D-2.[3]

Q2: To which stress conditions is **sacubitril sodium** most labile?

A2: **Sacubitril sodium** is particularly susceptible to degradation under acidic and alkaline hydrolytic conditions.[4][5][6][7] Significant degradation is also observed under oxidative stress. [1][6][7][8][9] It is generally found to be more stable under thermal and photolytic stress conditions.[1][3][5][6][7]

Q3: What are the m/z values for the commonly observed degradation products of sacubitril?



A3: The mass-to-charge ratio (m/z) is crucial for the initial identification of degradation products using LC-MS. Commonly reported m/z values for sacubitril degradation products include 383.17, 384.59, and 265.15.[2][3][10][11]

Troubleshooting Guides

Problem 1: Poor separation of sacubitril and its degradation products in HPLC.

Possible Causes & Solutions:

- Inappropriate Column: The choice of HPLC column is critical. A C18 column is commonly
 used, but for better separation of stereoisomers and degradation products, a chiral column
 like Chiralcel OJ-RH may be necessary.[10]
- Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), buffer, and pH, significantly impacts separation.
 Gradient elution is often required to achieve optimal resolution.[4][10][12]
- Flow Rate and Temperature: Adjusting the flow rate and column temperature can improve peak shape and resolution.[10][12]

Problem 2: Difficulty in identifying and characterizing unknown degradation products.

Possible Causes & Solutions:

- Insufficient Mass Spectrometry Data: For structural elucidation, high-resolution mass spectrometry (HRMS) like LC-QTOF-MS/MS is essential to obtain accurate mass and fragmentation patterns.[9][11]
- Need for Further Spectroscopic Analysis: For unambiguous structure confirmation of isolated degradation products, advanced spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are required.[1][3][9][11]
- Isolation of Impurities: Preparative HPLC may be necessary to isolate sufficient quantities of the degradation products for comprehensive spectroscopic analysis.[1][3]

Data Presentation



Table 1: Summary of Forced Degradation Studies on Sacubitril

Stress Condition	Reagents and Conditions	Observed Degradation Products (m/z)	Extent of Degradation	Reference
Acid Hydrolysis	1 N HCl at 60°C for 2 hours	Impurity 1 (m/z 383.44)	Significant	[10]
0.5 N HCl	SAC D-2, SAC D-3	32.33%	[7][9][11]	
Base Hydrolysis	0.1 N NaOH at 40°C for 1 hour	Impurity 1 (m/z 383.44), Impurity 5 (m/z 265.35)	Significant	[10]
0.5 N NaOH	SAC D-1, SAC D-2	Significant	[1]	
Alkali	SAC D-2, SAC D-3	36.71%	[7][9][11]	
Oxidative	5% v/v H2O2	SAC D-2, SAC D-3	2.98%	[7][8][9][11]
15% H ₂ O ₂ at 60°C for 30 minutes	-	Labile	[5]	
Thermal	60°C	No degradation observed	Stable	[1][10]
80°C for 5 days	-	Stable	[5]	
Photolytic	UV light (200 WH/m²) and visible light (1.2 million lux hours)	No degradation observed	Stable	[1][5][10]

Experimental Protocols



1. Forced Degradation Study Protocol

This protocol outlines the typical stress conditions applied to **sacubitril sodium** to induce degradation.

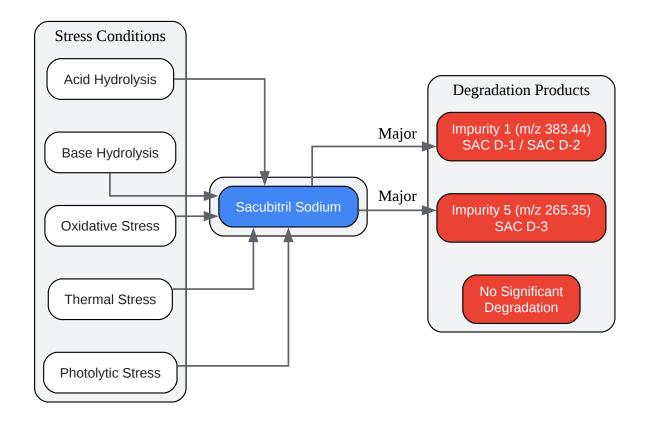
- Acid Hydrolysis: Treat the drug substance with 0.5 N HCl at room temperature.[1]
- Base Hydrolysis: Treat the drug substance with 0.5 N NaOH at room temperature.[1]
- Oxidative Degradation: Treat the drug substance with 5% v/v hydrogen peroxide.[8]
- Thermal Degradation: Expose the solid drug substance to a temperature of 60°C.[1]
- Photolytic Degradation: Expose the drug substance to UV light (not less than 1.2 million lux hours) and visible light (200 WH/m²).[1]
- 2. Stability-Indicating HPLC Method

This is a representative HPLC method for the separation of sacubitril and its degradation products.

- Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 μm).[10]
- Mobile Phase A: 1 ml of trifluoroacetic acid in 1000 ml of Milli-Q water.[10]
- Mobile Phase B: 1 ml of trifluoroacetic acid in a mixture of acetonitrile and methanol (950:50 v/v).[10]
- Gradient Program: T/%B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25.[10]
- Flow Rate: 0.8 ml/min.[10]
- Column Temperature: 45°C.[10]
- Detection: 254 nm.[10]

Visualizations

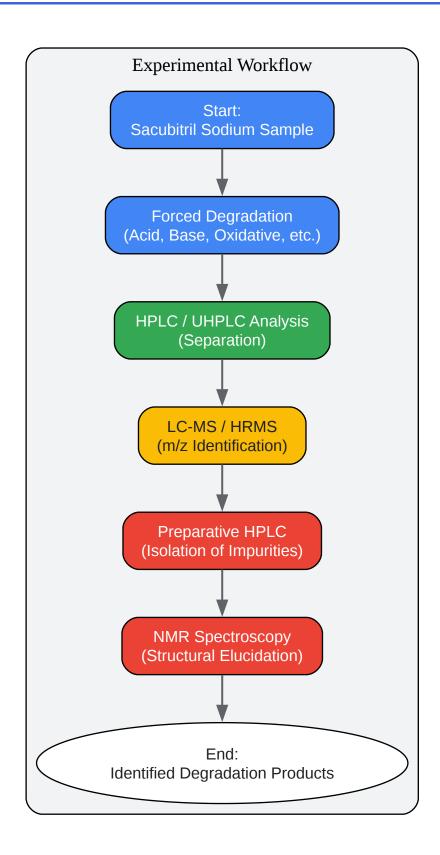




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Caption: Sacubitril Sodium Degradation Pathways under Various Stress Conditions.





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Caption: Workflow for Identification and Characterization of Sacubitril Degradation Products.



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